Propylamine, N,N-diethyl-3-(2,6-xylyl)-
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Overview
Description
Propylamine, N,N-diethyl-3-(2,6-xylyl)- is a tertiary amine with the molecular formula C7H17N. It is also known by other names such as Diethylpropylamine and Ethanamine, N-ethyl-N-propyl-. This compound is characterized by the presence of a propyl group attached to the nitrogen atom, which is further substituted with two ethyl groups. It is a colorless liquid with a fishy, ammoniacal odor and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylamine, N,N-diethyl-3-(2,6-xylyl)- can be synthesized through the alkylation of ammonia or primary amines with alkyl halides. The reaction typically involves heating the halogenoalkane with a concentrated solution of ammonia in ethanol in a sealed tube to prevent the escape of ammonia gas. The reaction proceeds through a series of steps, forming primary, secondary, and tertiary amines along with their respective salts .
Industrial Production Methods
In industrial settings, the production of Propylamine, N,N-diethyl-3-(2,6-xylyl)- often involves the alkylation of diethylamine with propyl halides. The reaction is carried out under controlled conditions to ensure the formation of the desired tertiary amine. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Propylamine, N,N-diethyl-3-(2,6-xylyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
Propylamine, N,N-diethyl-3-(2,6-xylyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Propylamine, N,N-diethyl-3-(2,6-xylyl)- involves its interaction with various molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. The compound’s nitrogen atom can donate a lone pair of electrons to form bonds with electrophiles, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine:
Triethylamine: A commonly used tertiary amine in organic synthesis, known for its strong basicity and nucleophilicity.
Uniqueness
Propylamine, N,N-diethyl-3-(2,6-xylyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of propyl and ethyl groups on the nitrogen atom makes it a valuable reagent in various chemical reactions, offering different steric and electronic effects compared to other tertiary amines .
Properties
CAS No. |
97021-64-2 |
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Molecular Formula |
C15H25N |
Molecular Weight |
219.37 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C15H25N/c1-5-16(6-2)12-8-11-15-13(3)9-7-10-14(15)4/h7,9-10H,5-6,8,11-12H2,1-4H3 |
InChI Key |
PLCHGXPNQCZOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC1=C(C=CC=C1C)C |
Origin of Product |
United States |
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